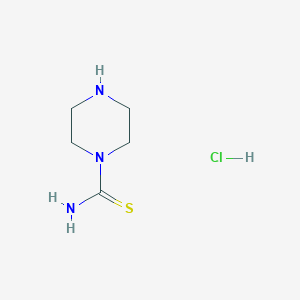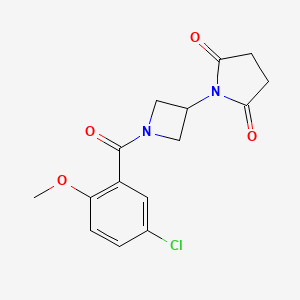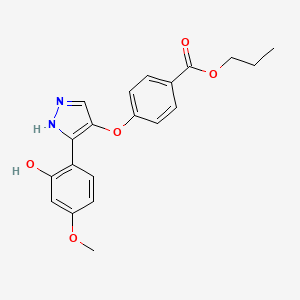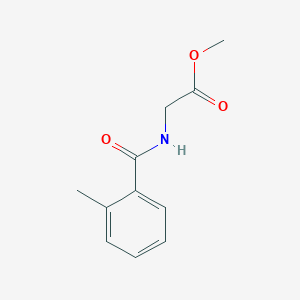
4-Amino-1-methyl-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the CAS Number: 110216-80-3 . It has a molecular weight of 174.2 and its IUPAC name is 4-amino-1-methyl-2 (1H)-quinolinone .
Molecular Structure Analysis
The InChI code for 4-Amino-1-methyl-1,2-dihydroquinolin-2-one is 1S/C10H10N2O/c1-12-9-5-3-2-4-7 (9)8 (11)6-10 (12)13/h2-6H,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one include a melting point of 172 °C and a predicted boiling point of 290.4±40.0 °C . The predicted density is 1.220±0.06 g/cm3 .Applications De Recherche Scientifique
Epigenetic Regulation through DNA Methyltransferase Inhibition
Quinoline derivatives, including 4-Amino-1-methyl-1,2-dihydroquinolin-2-one analogs, have been investigated for their potential in inhibiting DNA methyltransferases (DNMTs), enzymes implicated in the epigenetic regulation of gene expression. DNMT inhibitors could serve as therapeutic agents by reversing aberrant DNA methylation patterns observed in cancer. For instance, 4-aminoquinoline compounds have shown competitive inhibition against the DNA substrate of DNMT, suggesting a mechanism by which these compounds could modulate epigenetic states in diseases like cancer (Gros et al., 2014).
Material Science and Corrosion Inhibition
In material science, quinoline derivatives have been evaluated for their corrosion inhibition properties. These compounds can adsorb onto metal surfaces, forming protective layers that mitigate corrosion in acidic environments. This application is crucial for extending the lifespan of metals used in industrial and infrastructural settings. The study by Prabhu et al. (2008) demonstrates how Schiff bases derived from quinoline can effectively inhibit mild steel corrosion in hydrochloric acid, showcasing the potential of these compounds in corrosion resistance technologies (Prabhu et al., 2008).
Antimicrobial and Anticancer Activities
Quinoline-based compounds exhibit significant antimicrobial and anticancer activities. These activities are attributed to their ability to interfere with cellular processes in microbes and cancer cells, respectively. For example, novel quinoline derivatives have shown promise in inhibiting bacterial growth and inducing cytotoxic effects in cancer cell lines. This broad spectrum of biological activities highlights the potential of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one derivatives in developing new therapeutic agents for treating infectious diseases and cancer (Şener et al., 2018).
Molecular Biology and DNA Interaction
In molecular biology, the interaction of quinoline derivatives with DNA has implications for understanding the molecular basis of diseases and developing novel therapeutic strategies. These compounds can bind to DNA, influencing its structure and function, which is critical for regulating gene expression and cellular processes. The DNA-binding properties of quinoline derivatives offer a framework for designing molecules that can modulate DNA function for therapeutic purposes (El-Sonbati et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one is the EGFR tyrosine kinase . This enzyme plays a crucial role in the regulation of cell growth and division. In particular, it is involved in the signaling pathways that control these processes. When this enzyme is overactive or mutated, it can lead to uncontrolled cell proliferation, which is a hallmark of cancer .
Mode of Action
4-Amino-1-methyl-1,2-dihydroquinolin-2-one interacts with its target, the EGFR tyrosine kinase, by forming hydrogen bonds with one or more amino acid residues in the active pocket of the enzyme . This interaction inhibits the activity of the enzyme, thereby disrupting the signaling pathways that regulate cell growth and division .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by 4-Amino-1-methyl-1,2-dihydroquinolin-2-one affects several biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By disrupting these pathways, 4-Amino-1-methyl-1,2-dihydroquinolin-2-one can inhibit the growth and division of cancer cells .
Result of Action
The result of the action of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one is the inhibition of cell growth and division. In particular, it has been shown to be effective against the MCF-7 cell line, a type of breast cancer cell . The compound was found to have an IC50 value of 0.0870 µM mL −1, indicating a strong inhibitory effect .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXCJBTIKUMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1,2-dihydroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)

![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)



![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
![N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2943790.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)